
2,4,6-Trinitrobenzene Sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A reagent that is used to neutralize peptide terminal amino groups.
Scientific Research Applications
Labeling of Membrane Proteins
2,4,6-Trinitrobenzene sodium sulfonate is used for the specific surface labeling of erythrocyte plasma membranes. This enables the purification of ghost proteins through reverse immunoadsorption, using antibodies linked to Sepharose 4B. This method aids in investigating the composition of plasma membranes (Tarone, Prat, & Comoglio, 1973).
Research on Colitis
2,4,6-Trinitrobenzene sulfonic acid (TNBS) is frequently used in experimental models to induce colitis, aiding in the study of inflammatory bowel diseases. The variations in protocols for TNBS-induced colitis have been critically appraised to standardize practices for future research (Te Velde, Verstege, & Hommes, 2006).
Determination of Amines and Amino Acids
TNBS is valuable in the field of analytical chemistry, particularly for the detection of amines and amino acids. It is used as a pre-column derivatization label in liquid chromatography and is considered superior for yielding detectable derivatives with minimum by-products (Jacobs & Kissinger, 1982).
Anion Transport Studies
The effects of TNBS on anion transport in Ehrlich ascites tumor cells were studied, revealing insights into cellular transport mechanisms. TNBS impacts the transport of chloride and sulfate ions and affects the K+ content of these cells (Levinson & Villereal, 1973).
Synthesis and Investigation of Polymers
TNBS is involved in the synthesis of new aromatic sulfonated polymers, which are of interest as proton-exchange membranes. This application is significant in materials science, particularly in developing new materials for various industrial applications (Rusanov et al., 2009).
Study of Sarcoplasmic Reticulum Proteins
TNBS has been used to identify membrane proteins of the sarcoplasmic reticulum. This application is crucial in understanding muscle function and cellular biochemistry (Tugai & Zimina, 1994).
properties
CAS RN |
16655-63-3 |
|---|---|
Product Name |
2,4,6-Trinitrobenzene Sulfonate |
Molecular Formula |
C6H2N3O9S- |
Molecular Weight |
292.16 g/mol |
IUPAC Name |
2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18)/p-1 |
InChI Key |
NHJVRSWLHSJWIN-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
2,4,6-Trinitrobenzene Sulfonate Picrylsulfonic Acid Sulfonate, Trinitrobenzene Trinitrobenzene Sulfonate Trinitrobenzenesulfonic Acid Trinitrobenzenesulfonic Acid, Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



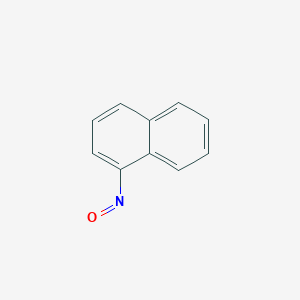

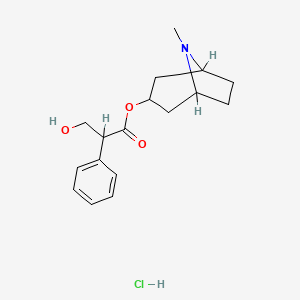


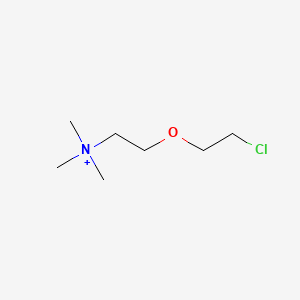

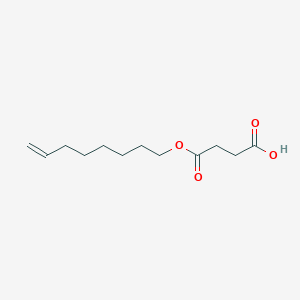


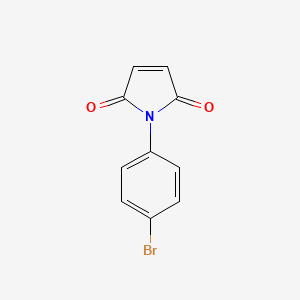

![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)
